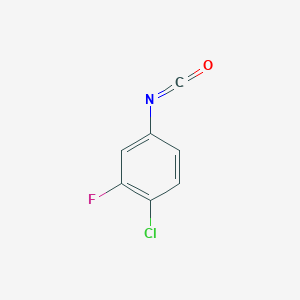

1-chloro-2-fluoro-4-isocyanatobenzene

Descripción

1-Chloro-2-fluoro-4-isocyanatobenzene is a halogenated aromatic isocyanate with the molecular formula C₇H₃ClFNO and a molecular weight of 171.55 g/mol. The compound features a chloro substituent at position 1, a fluoro group at position 2, and a reactive isocyanate (-NCO) group at position 4. This arrangement of electron-withdrawing substituents (Cl, F) adjacent to the isocyanate functional group influences its electronic properties, stability, and reactivity. Aromatic isocyanates like this are critical intermediates in synthesizing polymers, agrochemicals, and pharmaceuticals due to their ability to undergo nucleophilic addition reactions with amines, alcohols, or thiols .

Propiedades

Fórmula molecular |

C7H3ClFNO |

|---|---|

Peso molecular |

171.55 g/mol |

Nombre IUPAC |

1-chloro-2-fluoro-4-isocyanatobenzene |

InChI |

InChI=1S/C7H3ClFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |

Clave InChI |

LCBGIAVOILEJRZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1N=C=O)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-chloro-2-fluoro-4-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2-fluorobenzene with phosgene (COCl2) in the presence of a catalyst to introduce the isocyanate group . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

1-chloro-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and amines or alcohols for addition reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-chloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and compounds.

Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Mecanismo De Acción

The mechanism of action of 1-chloro-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives .

Comparación Con Compuestos Similares

4-Chloro-1-fluoro-2-isocyanatobenzene (CAS 39718-31-5)

- Molecular Formula: C₇H₃ClFNO (same as the target compound).

- Substituent Positions : Cl (position 4), F (position 1), -NCO (position 2).

- Key Differences : The altered substituent positions result in distinct electronic effects. The isocyanate group at position 2 may exhibit reduced electrophilicity compared to position 4 in the target compound due to proximity to the electron-withdrawing Cl and F groups. This impacts reactivity in polymerization or cross-linking applications .

4-Chloro-2-fluoro-1-isocyanatobenzene (CAS 247092-09-7)

- Molecular Formula: C₇H₃ClFNO.

- Substituent Positions : Cl (position 4), F (position 2), -NCO (position 1).

- Key Differences : The isocyanate group at position 1 is meta to the chloro and fluoro substituents. Steric hindrance near the -NCO group may reduce reaction rates in comparison to the target compound’s para-substituted isocyanate .

Halogen-Substituted Analogues

2-Chloro-1-iodo-4-isocyanatobenzene (CAS 1261790-72-0)

- Molecular Formula: C₇H₃ClINO.

- Molecular Weight : 279.46 g/mol.

- Key Differences: Replacement of fluorine with iodine increases molecular weight by ~107.9 g/mol.

Functional Group Variants

4-Chloro-1-fluoro-2-isothiocyanatobenzene (CAS 247170-25-8)

- Molecular Formula : C₇H₃ClFNS.

- Functional Group : Isothiocyanate (-NCS) instead of isocyanate (-NCO).

- Key Differences : The sulfur atom in the -NCS group enhances nucleophilicity and alters reaction pathways. Isothiocyanates are preferred in synthesizing thioureas or metal coordination complexes, whereas isocyanates are more reactive toward amines for urea linkages .

Data Tables

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Cl, F, -NCO/-NCS) | Key Applications |

|---|---|---|---|---|---|

| 1-Chloro-2-fluoro-4-isocyanatobenzene | Not Provided | C₇H₃ClFNO | 171.55 | 1-Cl, 2-F, 4-NCO | Polymers, pharmaceuticals |

| 4-Chloro-1-fluoro-2-isocyanatobenzene | 39718-31-5 | C₇H₃ClFNO | 171.55 | 4-Cl, 1-F, 2-NCO | Specialty chemicals |

| 4-Chloro-2-fluoro-1-isocyanatobenzene | 247092-09-7 | C₇H₃ClFNO | 171.55 | 4-Cl, 2-F, 1-NCO | Reactive intermediates |

| 2-Chloro-1-iodo-4-isocyanatobenzene | 1261790-72-0 | C₇H₃ClINO | 279.46 | 2-Cl, 1-I, 4-NCO | Radiolabeling, coupling reactions |

| 4-Chloro-1-fluoro-2-isothiocyanatobenzene | 247170-25-8 | C₇H₃ClFNS | 187.62 | 4-Cl, 1-F, 2-NCS | Thiourea synthesis, metal complexes |

Research Findings

- Reactivity : The target compound’s isocyanate group at position 4 benefits from para-directing effects of chloro and meta-fluoro substituents, enhancing electrophilicity compared to its positional isomers .

- Stability : Electron-withdrawing substituents (Cl, F) stabilize the aromatic ring but may accelerate hydrolysis of the -NCO group in humid environments.

- Applications : Used in polyurethane foams, where halogen substituents improve flame retardancy. Its isomers are employed in smaller-scale syntheses of herbicides or antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.